Cas no 41059-95-4 (Dihydrofukinolid)

Dihydrofukinolid structure
Dihydrofukinolid structure
Product Name:Dihydrofukinolid
CAS-nummer:41059-95-4
MF:C22H32O6
MW:392.485887527466
CID:2021347
PubChem ID:78384824
Update Time:2025-04-21

Dihydrofukinolid Chemische en fysische eigenschappen

Naam en identificatie

    • Dihydrofukinolid
    • DTXSID001099327
    • 41059-95-4
    • Butanoic acid, 2-methyl-, 3'-(acetyloxy)decahydro-7',7'a-dimethyl-4-methylene-2-oxospiro[furan-3(2H),2'-[2H]inden]-4'-yl ester, [2'R-[2'alpha,3'alpha,3'aalpha,4'beta(S*),7'alpha,7'aalpha]]-
    • Dihydrofukinolide
    • (3R,3'R,3a'R,4'S,7'S,7a'R)-3'-acetoxy-7',7a'-dimethyl-4-methylene-2-oxodecahydrospiro[furan-3,2'-inden]-4'-yl (2S)-2-methylbutanoate
    • CHEBI:142257
    • (3R,3'R,3a'R,4'S,7'S,7a'R)-3'-acetoxy-7',7a'-dimethyl-4-methylene-2-oxodecahydrospiro(furan-3,2'-inden)-4'-yl (2S)-2-methylbutanoate
    • 3-(Acetyloxy)-7,7a-dimethyl-4'-methylidene-2'-oxo-octahydrospiro(indene-2,3'-oxolane)-4-yl 2-methylbutanoic acid
    • ((2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro(3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane)-4-yl) (2S)-2-methylbutanoate
    • [(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (2S)-2-methylbutanoate
    • 3-(Acetyloxy)-7,7a-dimethyl-4'-methylidene-2'-oxo-octahydrospiro[indene-2,3'-oxolane]-4-yl 2-methylbutanoic acid
    • Inchi: 1S/C22H32O6/c1-7-12(2)19(24)28-16-9-8-13(3)21(6)11-22(14(4)10-26-20(22)25)18(17(16)21)27-15(5)23/h12-13,16-18H,4,7-11H2,1-3,5-6H3/t12-,13-,16-,17+,18+,21+,22+/m0/s1
    • InChI-sleutel: RLFYIIYBXGSPOM-OATMBDEBSA-N
    • LACHT: O(C(C)=O)[C@H]1[C@@]2(C(=O)OCC2=C)C[C@]2(C)[C@@H](C)CC[C@@H]([C@@H]21)OC([C@@H](C)CC)=O

Berekende eigenschappen

  • Exacte massa: 392.22
  • Monoisotopische massa: 392.22
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 6
  • Complexiteit: 699
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 78.9A^2
  • XLogP3: 3.5
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd